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Compound of Interest

Compound Name: Antifungal agent 84

Cat. No.: B12401305 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preliminary toxicity studies for the

broad-spectrum triazole antifungal agent voriconazole, a compound representative of

"Antifungal Agent 84." Voriconazole is a cornerstone in the treatment of serious invasive

fungal infections, including aspergillosis and candidiasis.[1][2] However, its clinical use is

associated with a range of adverse effects, necessitating careful patient monitoring.[3] This

guide summarizes key quantitative toxicity data, details the experimental protocols used in

pivotal studies, and visualizes critical metabolic pathways and workflows to offer a thorough

understanding of its safety profile.

Data Presentation: Summary of Toxicological
Findings
The following tables collate quantitative data from various clinical and preclinical studies,

focusing on the incidence of adverse events, the correlation between drug concentration and

toxicity, and findings from reproductive toxicity studies.

Table 1: Incidence of Common Adverse Events in Clinical Trials
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Adverse Event Incidence Rate (%) Study Population Reference

Hepatotoxicity

Transient ALT/AST

Elevations
11 - 19%

Patients on

voriconazole
[1]

Discontinuation due to

ALT Elevations
~1%

Patients on

voriconazole
[1]

Confirmed Liver Injury 11.32%
5,564 voriconazole-

treated patients
[4]

Hepatocellular Pattern 5.01%
630 patients with

confirmed liver injury
[4]

Cholestatic Pattern 5.19%
630 patients with

confirmed liver injury
[4]

Mixed Pattern 1.11%
630 patients with

confirmed liver injury
[4]

Central Nervous

System (CNS) Toxicity

Visual Changes 17.9%
95 patients in a

prospective study
[5][6]

Hallucinations 16.8%
95 patients in a

prospective study
[5][6]

Overall CNS Toxicity 20.6%
165 patients in a

retrospective study
[7][8]

Dermatological

Toxicity

| Photosensitivity | 10.5% | 95 patients in a prospective study |[5][6] |

Table 2: Correlation of Voriconazole Trough Concentration (Cmin) with CNS Toxicity
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Trough
Concentration
(Cmin)

Incidence of CNS
Toxicity

Study Population Reference

> 4.85 mg/L 32.9%
165 patients
undergoing TDM

[7][8]

≤ 4.85 mg/L 11.6%
165 patients

undergoing TDM
[7][8]

| > 6.0 mg/L | 4.6-fold increased odds of toxicity | Patients undergoing TDM |[9] |

Table 3: Reproductive and Developmental Toxicity in Animal Studies

Species Dose Observations Reference

Rat 10 mg/kg/day

Increased
incidence of
hydroureter and
hydronephrosis

[10]

Rat 60 mg/kg/day Cleft palate [10]

| Rabbit | 0.3x recommended human dose | Embryotoxic/teratogenic effects |[11] |

Experimental Protocols
Detailed methodologies for key toxicity studies are outlined below to provide insight into the

generation of the presented data.

Prospective Study on Voriconazole Toxicity and
Metabolism
This study aimed to determine if drug toxicity correlates with CYP2C19 genotype or serum

concentrations of voriconazole and its metabolites.[5][6][12]

Study Design: A prospective, open-label study was conducted.[5][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/publication/366319003_Central_Nervous_System_Toxicity_of_Voriconazole_Risk_Factors_and_Threshold_-_A_Retrospective_Cohort_Study
https://www.dovepress.com/central-nervous-system-toxicity-of-voriconazole-risk-factors-and-thres-peer-reviewed-fulltext-article-IDR
https://www.researchgate.net/publication/366319003_Central_Nervous_System_Toxicity_of_Voriconazole_Risk_Factors_and_Threshold_-_A_Retrospective_Cohort_Study
https://www.dovepress.com/central-nervous-system-toxicity-of-voriconazole-risk-factors-and-thres-peer-reviewed-fulltext-article-IDR
https://www.researchgate.net/publication/275260761_Therapeutic_Drug_Monitoring_and_Genotypic_Screening_in_the_Clinical_Use_of_Voriconazole
https://reference.medscape.com/drug/vfend-voriconazole-342598
https://reference.medscape.com/drug/vfend-voriconazole-342598
https://pmc.ncbi.nlm.nih.gov/articles/PMC3553730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4038142/
https://www.cabidigitallibrary.org/doi/full/10.5555/20143241305
https://www.clinpgx.org/pmid/24403552
https://pmc.ncbi.nlm.nih.gov/articles/PMC4038142/
https://www.clinpgx.org/pmid/24403552
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Population: 95 immunosuppressed patients receiving voriconazole for empirical or

prophylactic therapy.[5][6]

Data Collection:

Toxicity Assessment: Patients were monitored for adverse events, including hallucinations,

visual changes, photosensitivity, and hepatotoxicity.[5][6]

Pharmacokinetic Analysis: Serum concentrations of voriconazole and its two primary

metabolites (voriconazole N-oxide and 4-hydroxyvoriconazole) were measured using high-

performance liquid chromatography (HPLC).[5]

Genotyping: DNA was extracted from patient blood samples to determine the genotypes

for cytochrome P450 enzymes CYP2C19 and CYP2C9.[5][13]

Statistical Analysis: Correlations between adverse events, serum drug and metabolite levels,

and patient genotypes were analyzed.[5] Regression analysis was used to assess changes

in drug levels over time.[5]

Retrospective Cohort Study of Voriconazole-Induced
Liver Injury (VILI)
This study was designed to investigate the incidence patterns and identify risk factors for VILI

in a large patient cohort.[4]

Study Design: A retrospective cohort study.[4]

Patient Population: The study included 5,564 patients who received voriconazole treatment

between 2007 and 2020.[4]

Methodology:

Case Identification: Confirmed cases of liver injury were identified based on established

liver enzyme elevation criteria.

Phenotyping: Cases were categorized into hepatocellular, cholestatic, or mixed patterns of

injury.[4]
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Risk Factor Analysis: Univariable and multivariable logistic regression analyses were

performed to identify potential risk factors, such as route of administration (intravenous vs.

oral) and daily and cumulative doses.[4]

Model Evaluation: The performance of the risk factor model was evaluated using receiver-

operating characteristic (ROC) analysis.[4]

Four-Week Intravenous Toxicity Study in Rats
This preclinical study investigated the safety and toxicokinetics of a prodrug of voriconazole

(POV) following repeated intravenous administration.[14]

Animal Model: Sprague-Dawley (SD) rats.[14]

Study Design: Rats were administered the POV injection intravenously for 4 consecutive

weeks at doses of 0 (control), 30, 60, and 120 mg/kg/day.[14]

Parameters Evaluated:

General Safety: Clinical observations and tolerability were recorded.

Organ Toxicity: At the end of the study, relative liver weights were measured, and

histopathological examination of the liver was performed to identify changes such as

hepatocyte hypertrophy.[14]

Reversibility: A recovery period was included to assess if toxic responses were reversible.

[14]

Toxicokinetics: The study explored the in vivo distribution and metabolism of POV, confirming

its rapid conversion to the active voriconazole.[14] The no-observed-adverse-effect level

(NOAEL) was determined.

Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to

voriconazole's toxicity profile.
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Voriconazole Metabolism Pathway

Voriconazole

CYP2C19
(Primary Enzyme)

Metabolism

CYP3A4 / CYP2C9
(Minor Pathways)

Voriconazole N-oxide
(Inactive Metabolite)

Click to download full resolution via product page

Caption: Voriconazole is primarily metabolized by the CYP2C19 enzyme.
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Prospective Toxicity Study Workflow
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Caption: Workflow of the prospective study on voriconazole toxicity.
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Logical Relationship of VILI Risk Factors
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Caption: Identified risk factors for voriconazole-induced liver injury.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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